Cas no 13561-85-8 (2-(pentafluorophenyl)oxirane)

2-(pentafluorophenyl)oxirane 化学的及び物理的性質
名前と識別子
-
- Oxirane,2-(2,3,4,5,6-pentafluorophenyl)-
- (PENTAFLUOROPHENYL)ETHYLENE OXIDE
- 1-(pentafluorophenyl)-2-phenyldiazene
- 1,2-Epoxy(pentafluorphenyl)ethan
- 2,3,4,5,6-Pentafluorazobenzol
- 2,3,4,5,6-pentafluoroazobenzene
- 2,3,4,5,6-Pentafluoroazobenzol
- 2,3,4,5,6-pentafluorophenylazobenzene
- 2,3,4,5,6-pentafluorostyrene oxide
- 2,3,4,5,6-pentafluroazobenzene
- AC1MJJDX
- CTK1D4535
- Diazene, (pentafluorophenyl)phenyl-
- pentafluoroazobenzene
- Pentafluorophenyl-phenyl-diazene
- PENTAFLUOROPHENYLOXIRANE
- (Epoxyethyl)pentafluoroBenzene
- 2-(pentafluorophenyl)oxirane
- 2-(2,3,4,5,6-pentafluorophenyl)oxirane
- CS-0304394
- (+)-pentafluorostyrene oxide
- (+)-2,3,4,5,6-pentafluorostyrene oxide
- EN300-1837060
- 2-[2,3,4,5,6-pentakis(fluoranyl)phenyl]oxirane
- 2-(Perfluorophenyl)oxirane
- ZUZPTXICNGFRDG-UHFFFAOYSA-N
- 13561-85-8
- FT-0605005
- (PENTAFLUOROPHENYL)ETHYLENEOXIDE
- FT-0772763
- A806958
- SCHEMBL6140411
-
- インチ: InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2
- InChIKey: ZUZPTXICNGFRDG-UHFFFAOYSA-N
- ほほえんだ: FC1C(F)=C(F)C(F)=C(F)C=1C1CO1
計算された属性
- せいみつぶんしりょう: 210.01039
- どういたいしつりょう: 210.01
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 12.5Ų
じっけんとくせい
- 密度みつど: 1.622
- ふってん: 70-72°C 15mm
- フラッシュポイント: 32.1°C
- 屈折率: 1.456
- PSA: 12.53
2-(pentafluorophenyl)oxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1837060-0.5g |
2-(pentafluorophenyl)oxirane |
13561-85-8 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1837060-0.05g |
2-(pentafluorophenyl)oxirane |
13561-85-8 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1837060-0.1g |
2-(pentafluorophenyl)oxirane |
13561-85-8 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1837060-10g |
2-(pentafluorophenyl)oxirane |
13561-85-8 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1837060-1g |
2-(pentafluorophenyl)oxirane |
13561-85-8 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1837060-5.0g |
2-(pentafluorophenyl)oxirane |
13561-85-8 | 5g |
$2152.0 | 2023-06-03 | ||
Enamine | EN300-1837060-0.25g |
2-(pentafluorophenyl)oxirane |
13561-85-8 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-1837060-10.0g |
2-(pentafluorophenyl)oxirane |
13561-85-8 | 10g |
$3191.0 | 2023-06-03 | ||
Enamine | EN300-1837060-2.5g |
2-(pentafluorophenyl)oxirane |
13561-85-8 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1837060-1.0g |
2-(pentafluorophenyl)oxirane |
13561-85-8 | 1g |
$743.0 | 2023-06-03 |
2-(pentafluorophenyl)oxirane 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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10. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
2-(pentafluorophenyl)oxiraneに関する追加情報
Professional Introduction to Compound with CAS No. 13561-85-8 and Product Name: 2-(pentafluorophenyl)oxirane
The compound with the CAS number 13561-85-8 and the product name 2-(pentafluorophenyl)oxirane represents a significant advancement in the field of organic chemistry and pharmaceutical research. This heterocyclic compound, characterized by its oxirane ring fused with a pentafluorophenyl group, has garnered considerable attention due to its unique structural and chemical properties. The pentafluorophenyl moiety introduces strong electron-withdrawing effects, which can modulate the reactivity and selectivity of the molecule, making it a valuable scaffold for designing novel chemical entities.
Recent studies have highlighted the potential of 2-(pentafluorophenyl)oxirane as a versatile intermediate in synthetic chemistry. Its oxirane ring, also known as an epoxide, is a highly reactive three-membered cyclic ether that can undergo various transformations, including nucleophilic ring opening, dihydroxylation, and ring-closing metathesis. These reactions make it an indispensable tool for constructing complex molecular architectures. The presence of the pentafluorophenyl group further enhances its utility by providing steric and electronic influences that can fine-tune the reaction outcomes.
In the realm of pharmaceutical research, 2-(pentafluorophenyl)oxirane has been explored as a precursor for developing new therapeutic agents. The combination of the oxirane ring and the electron-deficient aromatic system offers multiple opportunities for designing molecules with specific biological activities. For instance, researchers have utilized this compound to synthesize inhibitors targeting various enzymes involved in metabolic pathways. The pentafluorophenyl group's ability to enhance binding affinity and metabolic stability has made it a preferred choice for medicinal chemists seeking to optimize drug-like properties.
One of the most compelling aspects of 2-(pentafluorophenyl)oxirane is its role in green chemistry initiatives. The oxirane ring can be derived from renewable resources through catalytic processes, aligning with the growing emphasis on sustainable chemical practices. Moreover, the compound's reactivity allows for efficient synthetic routes that minimize waste and energy consumption. These features underscore its importance as a building block in environmentally conscious chemical synthesis.
Advances in computational chemistry have further expanded the applications of 2-(pentafluorophenyl)oxirane. Molecular modeling studies have revealed insights into its interaction with biological targets, enabling researchers to predict and optimize its pharmacological properties before experimental validation. This computational approach has accelerated the drug discovery process, reducing both time and resource requirements. The integration of machine learning algorithms has also facilitated the identification of novel derivatives with enhanced efficacy and reduced toxicity.
The synthetic versatility of 2-(pentafluorophenyl)oxirane extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with metals and other functional groups makes it useful in catalysis and polymer chemistry. Researchers have demonstrated its application in designing metal-organic frameworks (MOFs) with tailored porosity and selectivity, which are critical for gas storage and separation technologies. The pentafluorophenyl group's electron-withdrawing nature also contributes to the stability of these materials under harsh conditions.
In conclusion, 2-(pentafluorophenyl)oxirane (CAS No. 13561-85-8) stands as a cornerstone in modern chemical research due to its multifaceted applications. Its unique structural features enable diverse transformations, making it an invaluable intermediate in organic synthesis, pharmaceutical development, green chemistry, and materials science. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain at the forefront of innovation in the chemical sciences.
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